BTZ043 is a synthetic, sulfur-containing heterocyclic compound belonging to the nitrobenzothiazinone (BTZ) class. [, , ] It is a chiral molecule, with BTZ043 specifically referring to the (S)-enantiomer. [] This compound has garnered significant interest in scientific research due to its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. [, ] BTZ043 targets a novel biological pathway within M. tuberculosis, making it effective against both drug-sensitive and extensively drug-resistant strains. [] This distinguishes BTZ043 from many existing tuberculosis (TB) drugs and highlights its potential for combating the global TB pandemic.
BTZ043 can be synthesized through a multi-step process with a yield of 36%. [] While the original paper outlining the synthesis does not provide complete details, it indicates that the synthesis involves seven steps. [] Structure-activity relationship studies have identified the sulfur atom and the nitro group at positions 1 and 8 of the benzothiazinone ring, respectively, as critical for the antimycobacterial activity of BTZ043. [] These studies suggest that modifications to these positions could significantly impact the compound's efficacy.
BTZ043 is characterized by a 1,3-benzothiazin-4-one core structure. [] The presence of a nitro group at the 8-position and a trifluoromethyl group at the 6-position on the benzothiazinone ring are important structural features that contribute to its activity. [, , , , ] The compound also features a spiro-heterocyclic substituent at the 2-position, which can be modified to fine-tune its pharmacological properties. [, ] Structural analysis through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the conformation and spatial arrangement of atoms within the BTZ043 molecule. [, , , ] This information is crucial for understanding its interactions with biological targets and for designing new derivatives with improved activity.
BTZ043 exerts its antimycobacterial activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). [, , ] DprE1, along with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA). [, ] DPA is a key precursor required for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. [, ] BTZ043 specifically targets DprE1 by forming a covalent adduct with the cysteine residue at position 387 (Cys387) in the enzyme's active site. [, , , ] This covalent modification leads to irreversible inhibition of DprE1, effectively blocking the formation of DPA and ultimately disrupting arabinogalactan biosynthesis. [, ] The disruption of this essential pathway leads to cell lysis and bacterial death. []
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: